Beta C N A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nitrure de carbone bêta (β-C₃N₄): est un matériau superdur qui a été proposé pour la première fois en 1985 par Amy Liu et Marvin L. Cohen. Ce composé est prédit être plus dur que le diamant, ce qui en fait un sujet d'intérêt majeur en science des matériaux et en ingénierie .

Méthodes De Préparation

Voies synthétiques et conditions de réaction: La synthèse du nitrure de carbone bêta implique généralement des conditions de haute température et de haute pression. Une méthode courante est la technique de dépôt chimique en phase vapeur (CVD), où des précurseurs gazeux tels que le tétrachlorure de carbone et l'ammoniac sont utilisés. La réaction est effectuée à des températures autour de 1000°C et à des pressions de plusieurs atmosphères. Une autre méthode implique l'utilisation d'un plasma d'azote pour réagir avec des sources de carbone à haute température .

Méthodes de production industrielle: La production industrielle de nitrure de carbone bêta est encore au stade expérimental. Le principal défi réside dans la réalisation des conditions nécessaires à la synthèse à grande échelle tout en conservant les propriétés uniques du matériau. Les recherches actuelles se concentrent sur l'optimisation du procédé CVD et l'exploration de méthodes alternatives telles que les techniques sol-gel et la synthèse mécanochimique .

Analyse Des Réactions Chimiques

Types de réactions: Le nitrure de carbone bêta subit diverses réactions chimiques, notamment :

Oxydation: Réagit avec l'oxygène à haute température pour former du dioxyde de carbone et des oxydes d'azote.

Réduction: Peut être réduit par l'hydrogène à des températures élevées pour former du méthane et de l'ammoniac.

Substitution: Réagit avec les halogènes pour former des dérivés halogénés.

Réactifs et conditions courants :

Oxydation: Nécessite des températures élevées (au-dessus de 500°C) et un environnement riche en oxygène.

Réduction: Implique généralement du gaz hydrogène à des températures autour de 800°C.

Substitution: Les réactions d'halogénation sont effectuées en utilisant des gaz halogènes comme le chlore ou le fluor à des températures modérées (300-500°C).

Principaux produits formés :

Oxydation: Dioxyde de carbone et oxydes d'azote.

Réduction: Méthane et ammoniac.

Substitution: Dérivés halogénés du nitrure de carbone.

Applications De Recherche Scientifique

Le nitrure de carbone bêta a un large éventail d'applications en recherche scientifique :

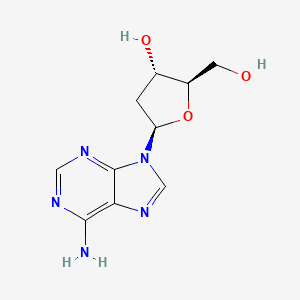

Chimie: Utilisé comme catalyseur dans diverses réactions chimiques en raison de sa surface élevée et de ses propriétés électroniques uniques.

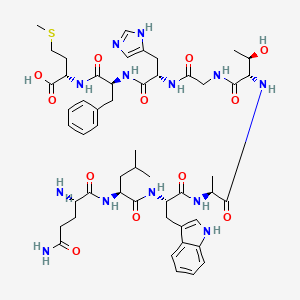

Biologie: Exploré pour une utilisation potentielle dans les biosenseurs et la bio-imagerie en raison de sa biocompatibilité et de ses propriétés de fluorescence.

Médecine: Enquête sur les systèmes d'administration de médicaments et comme composant des implants médicaux en raison de sa biocompatibilité et de sa résistance mécanique.

Mécanisme d'action

Le mécanisme par lequel le nitrure de carbone bêta exerce ses effets est principalement dû à sa structure électronique et à ses propriétés mécaniques uniques. La dureté du matériau est attribuée aux fortes liaisons covalentes entre les atomes de carbone et d'azote, formant un réseau rigide. Cette structure contribue également à sa haute stabilité thermique et à sa résistance aux attaques chimiques. Dans les applications catalytiques, la surface élevée du matériau et ses propriétés électroniques facilitent l'adsorption et l'activation des molécules réactives .

Mécanisme D'action

The mechanism by which Beta Carbon Nitride exerts its effects is primarily through its unique electronic structure and mechanical properties. The material’s hardness is attributed to the strong covalent bonding between carbon and nitrogen atoms, forming a rigid network. This structure also contributes to its high thermal stability and resistance to chemical attack. In catalytic applications, the material’s high surface area and electronic properties facilitate the adsorption and activation of reactant molecules .

Comparaison Avec Des Composés Similaires

Composés similaires :

Nitrure de carbone graphitique (g-C₃N₄): Une autre forme de nitrure de carbone avec une structure en couches, utilisée en photocatalyse et comme semi-conducteur.

Diamant: Connu pour sa dureté extrême, mais le nitrure de carbone bêta est prédit être encore plus dur.

Nitrure de bore: Un autre matériau superdur avec des applications similaires dans les outils de coupe et les abrasifs.

Unicité: Le nitrure de carbone bêta se distingue par sa dureté prédite dépassant celle du diamant, combinée à ses propriétés électroniques uniques. Cela en fait un matériau prometteur pour un large éventail d'applications, allant des outils industriels à l'électronique de pointe et aux dispositifs biomédicaux .

Propriétés

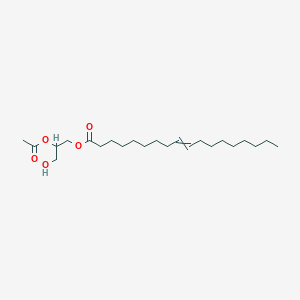

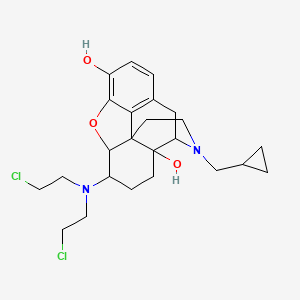

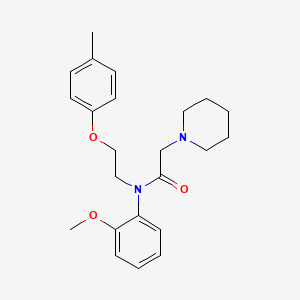

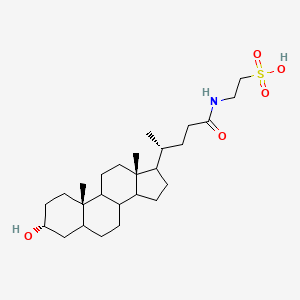

Formule moléculaire |

C24H32Cl2N2O3 |

|---|---|

Poids moléculaire |

467.4 g/mol |

Nom IUPAC |

7-[bis(2-chloroethyl)amino]-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C24H32Cl2N2O3/c25-8-11-27(12-9-26)17-5-6-24(30)19-13-16-3-4-18(29)21-20(16)23(24,22(17)31-21)7-10-28(19)14-15-1-2-15/h3-4,15,17,19,22,29-30H,1-2,5-14H2 |

Clé InChI |

OSLQQDMGHVQLCH-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)N(CCCl)CCCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)

![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)

![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)

![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)